4-(3,4-Dimethoxyphenyl)oxan-4-ol
Description
4-(3,4-Dimethoxyphenyl)oxan-4-ol is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a hydroxyl group at the same carbon. This compound belongs to a class of bioactive molecules where the dimethoxyphenyl moiety is critical for interactions with biological targets, particularly in anti-inflammatory and neurotrophic pathways .
Key structural features include:
- Oxane ring: Contributes to conformational rigidity and solubility.
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and modulates electronic properties.
- Hydroxyl group: Provides hydrogen-bonding capability, influencing pharmacokinetics.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-15-11-4-3-10(9-12(11)16-2)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYOSKQFMSXFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenol and an appropriate epoxide precursor.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like sulfuric acid or hydrochloric acid as a catalyst.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters to ensure consistency and quality. Advanced techniques such as flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a strong base or acid.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated compounds or amides.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)oxan-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethoxyphenyl)oxan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, influencing signaling pathways and cellular functions. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural Analogs in Anti-Proliferative Research
Compounds such as 4-(7-Methoxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline (13c) and 4-(3-(4-Fluorophenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline (13e) () share the dimethoxyphenyl and heterocyclic moieties. Key differences include:
Neurotrophic and Anti-Inflammatory Analogs
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) and its cis isomer () demonstrate neurotrophic activity in PC12 cells. These compounds lack the oxane ring but retain the dimethoxyphenyl group, highlighting the importance of aromatic methoxy groups in promoting neurite outgrowth. In contrast, vitekwangin A (), a lignan with a 3,4-dimethoxyphenyl-substituted naphthaldehyde, shows anti-inflammatory activity via NO inhibition (IC₅₀ = 12.4 μM), suggesting that extended conjugation (naphthalene vs. oxane) may reduce potency but improve selectivity.
Key Research Findings and Trends
- Substituent Position : Para-substitution on the phenyl ring (e.g., 4-methoxy in 13c ) generally enhances anti-proliferative activity compared to ortho-substitution .
- Ring Systems : Oxane and dihydrobenzooxazine cores improve metabolic stability over linear chains (e.g., butan-1-ol derivatives in ) .
- Functional Groups : Hydroxyl groups (as in 4-(3,4-dimethoxyphenyl)oxan-4-ol) may reduce cytotoxicity compared to amine-terminated analogs (e.g., 13c ), balancing efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
